N-(4-bromophenyl)-2-(butylsulfonyl)benzamide
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Overview
Description
N-(4-bromophenyl)-2-(butylsulfonyl)benzamide is an organic compound characterized by the presence of a bromophenyl group and a butylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(butylsulfonyl)benzamide typically involves the reaction of 4-bromophenylamine with 2-(butylsulfonyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(butylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-bromophenyl)-2-(butylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(butylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 4-bromobenzoate
- 4-bromophenyl 4-nitrobenzoate
- 4-bromophenyl 4-formylphenylamine
Uniqueness
N-(4-bromophenyl)-2-(butylsulfonyl)benzamide is unique due to the presence of both a bromophenyl group and a butylsulfonyl group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C17H18BrNO3S |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-butylsulfonylbenzamide |
InChI |
InChI=1S/C17H18BrNO3S/c1-2-3-12-23(21,22)16-7-5-4-6-15(16)17(20)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12H2,1H3,(H,19,20) |
InChI Key |
PKJPMNBZTTWMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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